2-(methylthio)-N-4-pyridinylbenzamide
Description
2-(Methylthio)-N-4-pyridinylbenzamide is a benzamide derivative characterized by a methylthio (-SCH₃) substituent at the 2-position of the benzene ring and a pyridinyl group attached to the amide nitrogen. For example, the synthesis of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide (a related compound) involves condensation reactions between ortho-toluyl chloride, ammonium thiocyanate, and 2-amino-4-picoline, yielding 66% crystallized product . Such methods suggest that the target compound could be synthesized via analogous thiocyanate-mediated pathways.
Properties
IUPAC Name |
2-methylsulfanyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10/h2-9H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVUKSZCQFQJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
It is known that many compounds with similar structures can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
It is known that many compounds with similar structures have moderate solubility in water and organic solvents, which can affect their bioavailability.
Result of Action
It is known that many compounds with similar structures can have various effects on cells, including altering cell signaling pathways, affecting cell metabolism, and modulating gene expression.
Action Environment
The action, efficacy, and stability of 2-(methylthio)-N-4-pyridinylbenzamide can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s stability and activity. Additionally, the compound’s action can be influenced by its concentration and the presence of its target molecules.
Comparison with Similar Compounds
Key Observations :
- The target compound is smaller and simpler than analogues like TAK 715 or Compound 22, which incorporate bulky substituents (e.g., thiazolyl, tert-butyl) that enhance molecular weight and complexity.
Functional Group Impact on Bioactivity
- This group is less polar than the carbamothioyl (-NH-CS-) moiety in 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, which may alter antibacterial efficacy .
- Thiazolyl : In TAK 715, this heterocycle is associated with kinase inhibition, suggesting divergent applications compared to the target compound’s inferred antibacterial role .
- tert-Butyl and Methoxy : Bulky groups in Compound 22 likely improve metabolic stability but may reduce solubility .
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